molecular formula C17H23FN2O3 B12166351 Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate

Cat. No.: B12166351
M. Wt: 322.4 g/mol
InChI Key: BBALNEWRKRJIJH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group play crucial roles in binding to biological macromolecules, leading to various biological effects. The compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical products.

Properties

Molecular Formula

C17H23FN2O3

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[2-(2-fluorophenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3

InChI Key

BBALNEWRKRJIJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2F

Origin of Product

United States

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